molecular formula C13H24N2O2 B12113851 tert-Butyl 4-(2-aminocyclopropyl)piperidine-1-carboxylate

tert-Butyl 4-(2-aminocyclopropyl)piperidine-1-carboxylate

Cat. No.: B12113851
M. Wt: 240.34 g/mol
InChI Key: GFMLQHVAEWRLIF-UHFFFAOYSA-N
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Description

    tert-Butyl 4-(2-aminocyclopropyl)piperidine-1-carboxylate: is a chemical compound with the following properties:
    • Chemical formula:

      C13H24N2O2ClH\text{C}_{13}\text{H}_{24}\text{N}_2\text{O}_2\text{ClH}C13​H24​N2​O2​ClH

    • Molecular weight: 276.8 g/mol
  • It is a piperidine derivative containing a tert-butyl group and an aminocyclopropyl moiety.
  • The compound’s structure consists of a piperidine ring with a tert-butyl ester group attached to the nitrogen atom and an aminocyclopropyl group at another position.
  • The hydrochloride salt form is commonly used for stability and solubility.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific targets.
    • It may interact with receptors, enzymes, or other biomolecules.
    • Further studies are needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    IUPAC Name

    tert-butyl 4-(2-aminocyclopropyl)piperidine-1-carboxylate
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-6-4-9(5-7-15)10-8-11(10)14/h9-11H,4-8,14H2,1-3H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    GFMLQHVAEWRLIF-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)(C)OC(=O)N1CCC(CC1)C2CC2N
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C13H24N2O2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    240.34 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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